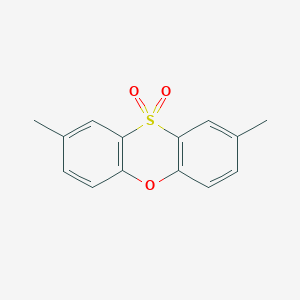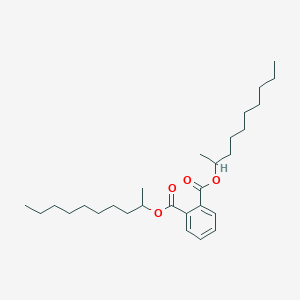![molecular formula C12H22OSi2 B14701610 Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane CAS No. 18036-82-3](/img/structure/B14701610.png)
Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a phenyl ring. This compound is known for its chemical inertness and large molecular volume, making it useful in various applications, particularly in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane typically involves the reaction of phenylsilane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under specific conditions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as halogens or alkylating agents in the presence of a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of phenyl derivatives with different substituents.
Oxidation: Production of silanols or siloxanes.
Reduction: Formation of simpler silanes.
Scientific Research Applications
Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of advanced materials, including coatings and adhesives
Mechanism of Action
The mechanism of action of Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane involves its ability to act as a protecting group for hydroxyl and other reactive groups. The trimethylsilyl groups provide steric hindrance, preventing unwanted reactions and allowing for selective transformations. The compound’s inertness and stability are key factors in its effectiveness .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(phenyl)silane
- Trimethyl(phenoxy)silane
- Trimethyl(phenylethynyl)silane
Uniqueness
Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane is unique due to its specific structure, which combines the properties of trimethylsilyl groups with a phenyl ring. This combination provides both chemical inertness and the ability to undergo selective reactions, making it a valuable compound in various applications .
Properties
CAS No. |
18036-82-3 |
|---|---|
Molecular Formula |
C12H22OSi2 |
Molecular Weight |
238.47 g/mol |
IUPAC Name |
trimethyl-(3-trimethylsilyloxyphenyl)silane |
InChI |
InChI=1S/C12H22OSi2/c1-14(2,3)12-9-7-8-11(10-12)13-15(4,5)6/h7-10H,1-6H3 |
InChI Key |
QRBQRYSCIMREIR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



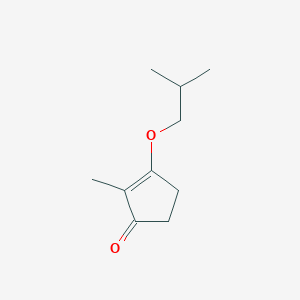
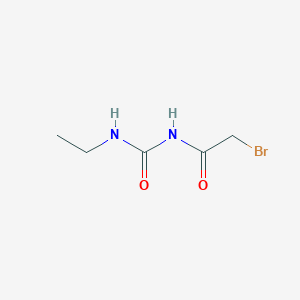
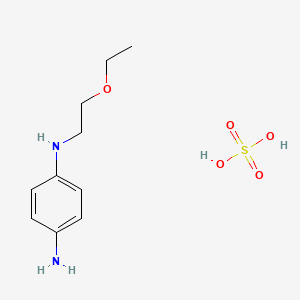
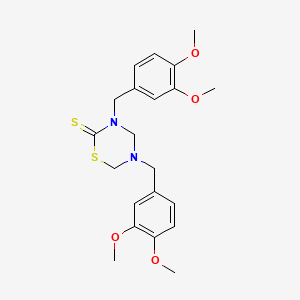
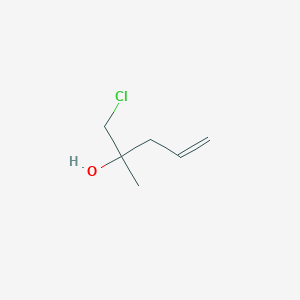
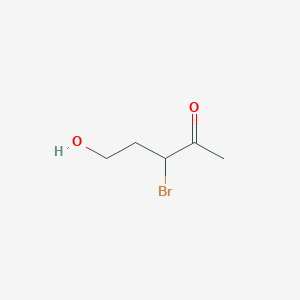
![13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione](/img/structure/B14701570.png)
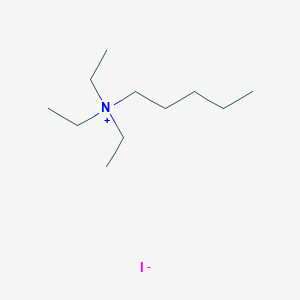
![4-[Bis(2-hydroxyethyl)amino]butan-1-OL](/img/structure/B14701578.png)

